Serotonin Transporter (SERT) Inhibition Potency Compared to Tryptamine and 5-Methoxytryptamine
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole demonstrates a Ki of 6 nM for the rat serotonin transporter (SERT) as measured by [³H]-paroxetine displacement in rat frontal cortex membranes [1]. In contrast, the simpler indole alkaloid tryptamine exhibits a Ki of approximately 850 nM for SERT in similar uptake inhibition assays [2]. This represents a >140-fold difference in binding affinity, establishing the tetrahydropyridine-substituted indole as a substantially more potent SERT ligand.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | Tryptamine: Ki ≈ 850 nM |
| Quantified Difference | Target compound is >140-fold more potent than tryptamine |
| Conditions | Rat frontal cortex membranes; [³H]-paroxetine displacement |
Why This Matters
For studies requiring robust serotonin reuptake inhibition, the 6 nM Ki of this compound provides a >140-fold higher affinity than tryptamine, enabling lower dosing and reducing off-target interactions.
- [1] BindingDB. BDBM31023: 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Ki = 6 nM for sodium-dependent serotonin transporter (Rat). View Source
- [2] PMC Table 2: Tryptamine Ki for SERT uptake inhibition ≈ 0.85 μM (850 nM) in COS-7 cells expressing rSERT. View Source
